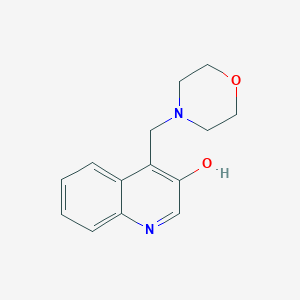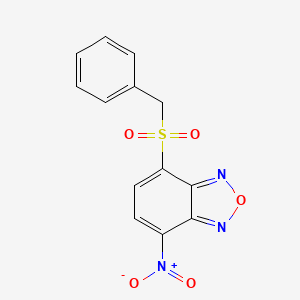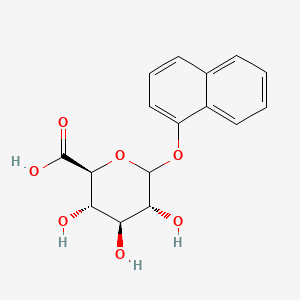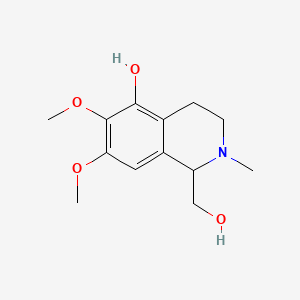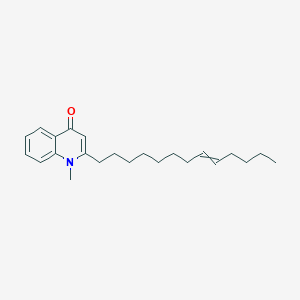
(Z)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one is a natural product found in Tetradium ruticarpum with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization : The compound has been synthesized and characterized in various studies. For instance, Tanjung et al. (2017) isolated a similar compound from Melicope moluccana and used UV, IR, HRESIMS, 1D, and 2D-NMR spectroscopy for elucidation Tanjung et al., 2017.
Antimicrobial Applications : Some quinoline derivatives have shown potential as antimicrobial agents. For example, Holla et al. (2005) synthesized substituted 1,2,3-triazoles and screened them for antimicrobial activity Holla et al., 2005.
Biological Zinc(II) Detection : Quinoline derivatives have been used in the development of fluorescent probes for Zn(II) detection. McQuade and Lippard (2010) synthesized cell-trappable quinoline-derivatized fluoresceins that exhibit dramatic increases in fluorescence upon Zn(II) binding McQuade & Lippard, 2010.
Catalytic Activity in Chemical Reactions : Rehman et al. (2019) reported on Zn(II) complexes with quinoline-supported amidate ligands that demonstrated efficient catalysis in various transesterification reactions Rehman et al., 2019.
Chemosensors for Metal Ions Detection : Quinoline-based compounds are effective chemosensors for metal ions. Park et al. (2015) synthesized a chemosensor for Zn2+ that showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution Park et al., 2015.
Anticancer Activity : Quinoline derivatives have been explored for their potential anticancer properties. Luo et al. (2021) synthesized Ag(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups and studied their anticancer activity Luo et al., 2021.
Application in Fluorescent Sensing : Zhou et al. (2010) developed a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform, showing high selectivity and sensitivity Zhou et al., 2010.
Synthesis and Crystal Structure Analysis : The compound has been used in the synthesis and crystal structure analysis in various researches. For instance, Wei et al. (2013) synthesized N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline and determined its crystal structure Wei et al., 2013.
Propiedades
Nombre del producto |
(Z)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one |
|---|---|
Fórmula molecular |
C23H33NO |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1-methyl-2-tridec-8-enylquinolin-4-one |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3 |
Clave InChI |
HWFYWIVOYBPLQU-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
SMILES canónico |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Sinónimos |
evocarpine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



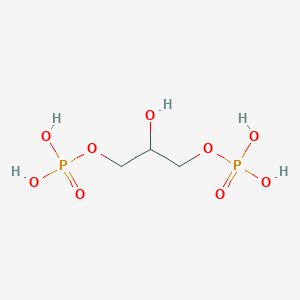
![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)

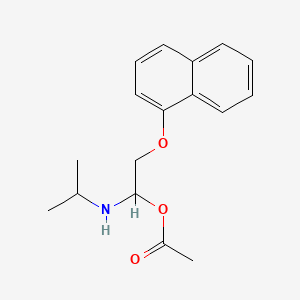
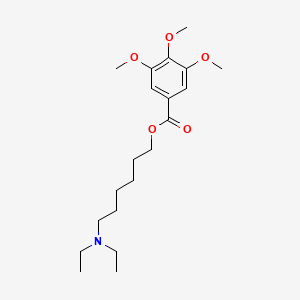

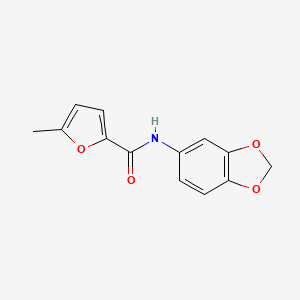
![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
